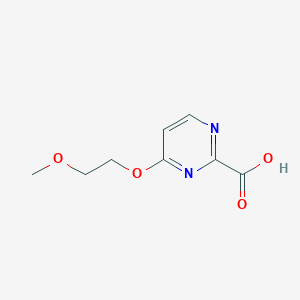

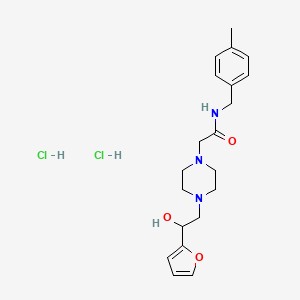

4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and conditions that need to be optimized for high yields. For instance, the synthesis of a related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, was achieved through a two-step reaction with a total yield of not less than 75% under optimal conditions . This indicates that the synthesis of "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" could also involve multi-step reactions with careful optimization of conditions to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of pyridine-2-carboxylic acid derivatives was analyzed using FT-IR and UV-Vis spectroscopy, as well as DFT calculations . These techniques can provide detailed information on the ground state geometries, vibration wavenumbers, and electronic absorption wavelengths, which are essential for understanding the molecular structure of "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions, as demonstrated by the synthesis of heteroarylpyrimidines from 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . These reactions are crucial for the functionalization of the pyrimidine core and the introduction of different substituents, which can significantly alter the chemical properties and biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets . The antimicrobial activities of pyridine-2-carboxylic acid derivatives were found to be very active against both Gram-positive and Gram-negative bacteria , suggesting that "4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid" may also exhibit similar biological properties.

Scientific Research Applications

Synthesis and Biological Activity

Research conducted by Sun Xiao-hong (2012) explored the synthesis conditions of a related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, indicating a total yield of not less than 75% under optimal conditions. This study also highlighted the antibacterial activity of the synthesized product, particularly against microorganisms causing plant diseases (Sun Xiao-hong, 2012).

Antiviral and Anti-Inflammatory Applications

A study by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) synthesized novel compounds from visnaginone and khellinone derivatives, including 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid. These compounds displayed significant anti-inflammatory and analgesic activities, with notable COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Ö. Tamer et al. (2018) examined derivatives of pyridine-2-carboxylic acid, including 4-methoxy-pyridine-2-carboxylic acid, for their antimicrobial activities. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

DNA Interactions

The same study by Ö. Tamer et al. also explored the DNA interactions of these compounds, providing insights into their potential applications in biotechnology and medicinal chemistry (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Nonlinear Optical Properties

Research by A. Hussain et al. (2020) on thiopyrimidine derivatives, including 4-((4-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine, revealed their potential in nonlinear optics (NLO) applications. This study highlighted the significance of the pyrimidine ring in the development of materials for NLO and other hi-tech applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

properties

IUPAC Name |

4-(2-methoxyethoxy)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-4-5-14-6-2-3-9-7(10-6)8(11)12/h2-3H,4-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIWCJQDZUWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

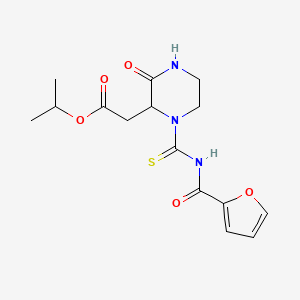

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

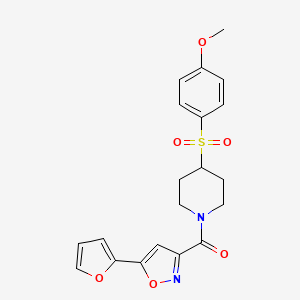

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

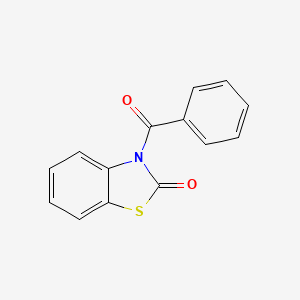

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)